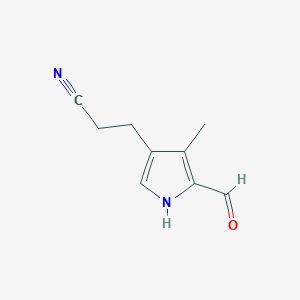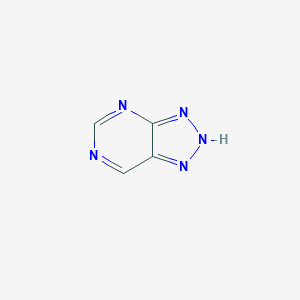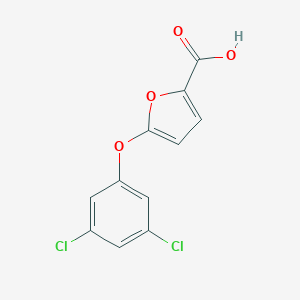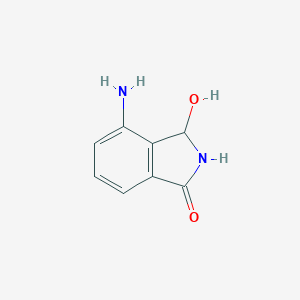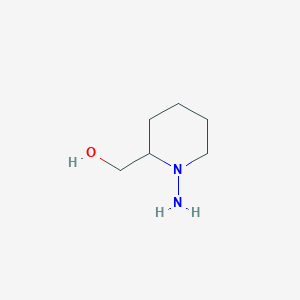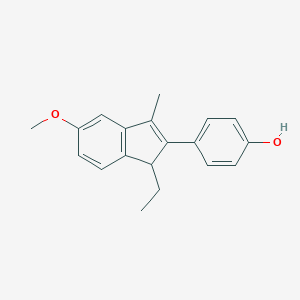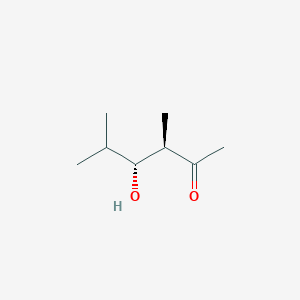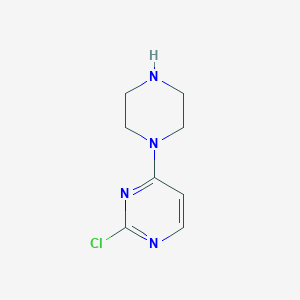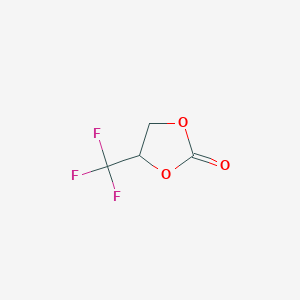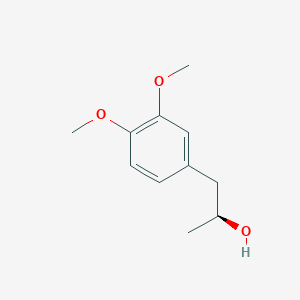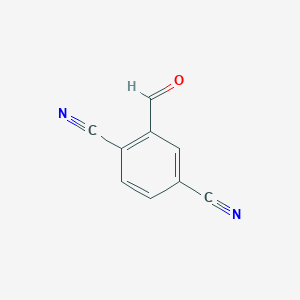
7-Amino-4-(Methoxymethyl)-2H-chromen-2-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives often involves the condensation of phenols with β-dicyanostyrenes in the presence of a catalyst such as piperidine or K2CO3/Cu2Cl2 to form intermediate enamines, which are then cyclized to form the desired chromene compounds. For example, a series of 2-amino-7-methoxy-4-aryl-4H-chromene-3-carbonitrile compounds were synthesized via condensation and characterized by various spectroscopic techniques (Han et al., 2014). Another approach involves the reaction of methoxynaphthalen-ol, aldehydes, and malononitrile under microwave irradiation to synthesize pyran derivatives, which are then analyzed through spectral data and X-ray diffraction (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of chromene derivatives is often elucidated through single crystal X-ray diffraction analysis, revealing details about the compound's geometry and intermolecular interactions. For instance, the crystal structure of a specific chromene compound was determined, highlighting its triclinic space group and the planarity of its pyran ring (Wang et al., 2005). Such structural analyses are crucial for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cyclization, substitution, and oxidation, to form a wide range of compounds with different functionalities. These reactions are influenced by the compound's structure and the reaction conditions. For example, the reductive amination of chromene compounds with different aromatic aldehydes has been explored, leading to significant antibacterial and antifungal activity (Mandala et al., 2013).
Wissenschaftliche Forschungsanwendungen
Fluoreszierendes Markierungsreagenz
7-Amino-4-(Methoxymethyl)-2H-chromen-2-on: wird häufig als fluoreszierendes Markierungsreagenz verwendet. Es ist besonders nützlich für die Spurenbestimmung von Enzymen, da es nach Anregung Fluoreszenz emittiert. Diese Eigenschaft macht es zu einem unschätzbaren Werkzeug in der Biochemie und Molekularbiologie zur Visualisierung und Verfolgung biologischer Moleküle .
Antibakterielles Mittel
Forschungen haben gezeigt, dass diese Verbindung als wirksames antibakterielles Mittel gegen multiresistente Isolate von Mycobacterium tuberculosis wirken kann. Es beeinflusst die Zellmorphologie, was zur Entwicklung neuer therapeutischer Strategien gegen Tuberkulose führen könnte .
Elektronendonor in Fluoreszenzsensoren
Die in der Verbindung vorhandenen Aminogruppen können als Elektronendonoren dienen, was für die Entwicklung von Fluoreszenzsensoren vorteilhaft ist. So kann es beispielsweise zum Nachweis von Quecksilberionen in wässrigen Medien verwendet werden, was sein Potenzial für die Umweltüberwachung und -sicherheit zeigt .
Photonische & Optische Materialien
Aufgrund seiner photonischen und optischen Eigenschaften kann This compound bei der Entwicklung neuer Materialien für photonische und optische Anwendungen verwendet werden. Dazu gehört die Herstellung von Laserfarbstoffen, die Laser in einem weiten Wellenlängenbereich emittieren können .
Enzym-Substrat-Chromophor
Als Chromophor für Enzym-Substrate wird es in Assays zur Messung der Enzymaktivität verwendet. Seine stabilen Fluoreszenzspektren nahe dem physiologischen pH-Wert machen es zu einer Standardwahl für enzymgekoppelte Assays, die zu unserem Verständnis der Enzymkinetik und -mechanismen beitragen .
Forschungswerkzeug in der Proteomik
In der Proteomik kann diese Verbindung als Standard für AMC-basierte Enzymsubstrate, einschließlich Caspase-Substrate, verwendet werden. Diese Anwendung ist entscheidend für die Untersuchung von Proteinfunktionen und -interaktionen sowie für die Identifizierung potenzieller Arzneimittelziele .
Wirkmechanismus
Target of Action
Similar compounds such as 7-amino-4-methylcoumarin have been used as fluorescent labeling reagents for trace determination of enzymes .
Mode of Action
It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to interact with its targets through hydrogen bonding .
Biochemical Pathways
It’s structurally similar compound, 7-amino-4-methylcoumarin, has been used as a fluorescent probe in various biochemical assays .
Result of Action
tuberculosis as it impacts the cell morphology .
Action Environment
It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to be stable at a storage temperature of 2-8°c .
Biochemische Analyse
Biochemical Properties
7-Amino-4-(methoxymethyl)-2H-chromen-2-one, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It is used as a fluorescent labeling reagent for trace determination of enzymes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one on cells are diverse and complex. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as an antibacterial agent against MDR isolates of M. tuberculosis, impacting the cell morphology .
Molecular Mechanism
At the molecular level, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may also be used as an electron donor (amino groups) to transfer charge in a fluorescent sensor for the detection of mercury ions in aqueous media .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
7-Amino-4-(methoxymethyl)-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
7-amino-4-(methoxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZLLHOMMCKWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)OC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334025 | |
| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175205-10-4 | |
| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



